molecular formula C16H14N2OS B3507623 1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone

1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone

Cat. No.: B3507623
M. Wt: 282.4 g/mol
InChI Key: IEGJQQQOGTXGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in the literature . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed . The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine was observed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using X-ray crystal structure analysis . The benzimidazole core is planar and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on their specific structures. For instance, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) is soluble in various organic solvents .

Future Directions

Benzimidazole derivatives have a wide range of biological properties and are used in the development of new drugs . Therefore, future research could focus on exploring the potential therapeutic applications of “1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone” and other benzimidazole derivatives.

Properties

IUPAC Name

1-(1-phenylbenzimidazol-2-yl)sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12(19)11-20-16-17-14-9-5-6-10-15(14)18(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGJQQQOGTXGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone
Reactant of Route 2
Reactant of Route 2
1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone
Reactant of Route 3
Reactant of Route 3
1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone
Reactant of Route 4
Reactant of Route 4
1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone
Reactant of Route 5
Reactant of Route 5
1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone
Reactant of Route 6
Reactant of Route 6
1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.